![molecular formula C23H18ClN5O4S B2587342 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-29-6](/img/structure/B2587342.png)
3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O4S and its molecular weight is 495.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H18ClN5O4S
- Molecular Weight : 495.94 g/mol
The compound features a triazoloquinazolinamine core, which is known for various biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that derivatives of quinazolinones, including the studied compound, exhibit significant antimicrobial activity against various pathogens. The following table summarizes key findings from studies on related compounds:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Compound 26 | M. tuberculosis | 1.6 μM | Inhibition of thymidylate kinase |
Compound 73 | Staphylococcus aureus (MRSA) | ≤ 64 μg/mL | Allosteric inhibition of PBPs |
This compound | E. coli and S. aureus | TBD | TBD |
Note : The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications to the quinazolinone core can significantly affect biological activity. Key observations include:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances antimicrobial potency.
- Methoxy Groups : The addition of methoxy groups at specific positions increases solubility and bioavailability.
- Triazole Linkage : The triazole moiety contributes to the overall stability and interaction with biological targets.
In a study analyzing various quinazolinone derivatives, it was found that specific substitutions at the 6 and 7 positions on the quinazolinone core were tolerated without loss of activity while substitutions at the 5 or 8 positions were detrimental to activity .
Case Study 1: Antitubercular Activity
A derivative similar to the compound demonstrated potent antitubercular activity in vitro. The study highlighted that modifications leading to increased electron-withdrawing properties enhanced its effectiveness against M. tuberculosis. Notably, structural changes that improved binding affinity to target enzymes were crucial for its biological efficacy .
Case Study 2: MRSA Inhibition
Another investigation focused on a quinazolinone analog that synergized with piperacillin-tazobactam against MRSA infections in mouse models. This combination therapy showed enhanced bactericidal effects due to the ability of quinazolinones to bind allosterically to penicillin-binding proteins (PBPs), thereby overcoming resistance mechanisms .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4S/c1-32-15-9-12-20(33-2)18(13-15)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTAHILNVFBFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.